1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene is an organochlorine compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a sulfanyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene typically involves multiple steps, including chlorination and sulfonation reactions. One common synthetic route involves the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride, followed by a nucleophilic substitution reaction with a thiol compound to introduce the sulfanyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields .
Industrial production methods may involve large-scale chlorination and sulfonation processes, utilizing advanced equipment and optimized reaction conditions to ensure efficiency and purity of the final product .
Analyse Chemischer Reaktionen
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the compound to its corresponding thiol derivative.
Addition Reactions: The benzene ring can undergo addition reactions with hydrogen or other electrophiles under specific conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The presence of chlorine atoms and the sulfanyl group contribute to its reactivity and ability to form stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: A precursor in the synthesis of the compound, known for its reactivity in nucleophilic substitution reactions.
Chlorbenside: An organochlorine compound used as an acaricide, with a similar structure but different applications.
1-Chloro-4-(phenylethynyl)benzene: Another chlorinated benzene derivative used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62740-55-0 |
---|---|
Molekularformel |
C14H11Cl3S |
Molekulargewicht |
317.7 g/mol |
IUPAC-Name |
1-chloro-4-[[chloro-(4-chlorophenyl)methyl]sulfanylmethyl]benzene |
InChI |
InChI=1S/C14H11Cl3S/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
InChI-Schlüssel |
FAPPMWRXCAVJHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC(C2=CC=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.